molecular formula C8H7BrN2O4 B13692505 Methyl 3-amino-2-bromo-4-nitrobenzoate

Methyl 3-amino-2-bromo-4-nitrobenzoate

Cat. No.: B13692505
M. Wt: 275.06 g/mol
InChI Key: XDYIJPZKDUGXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-bromo-4-nitrobenzoate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid, featuring amino, bromo, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-bromo-4-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-bromo-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: this compound can be converted to Methyl 3-amino-2-bromo-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Products with oxidized amino groups.

Scientific Research Applications

Methyl 3-amino-2-bromo-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-bromo-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-nitrobenzoate
  • Methyl 2-bromo-4-nitrobenzoate
  • Methyl 4-bromobenzoate

Uniqueness

Methyl 3-amino-2-bromo-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitro groups on the benzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

methyl 3-amino-2-bromo-4-nitrobenzoate

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-3-5(11(13)14)7(10)6(4)9/h2-3H,10H2,1H3

InChI Key

XDYIJPZKDUGXKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.